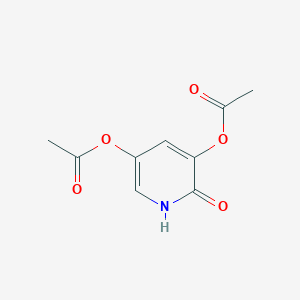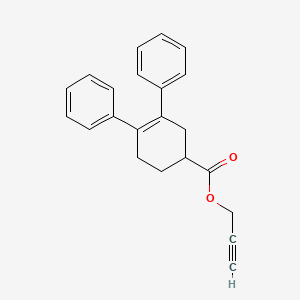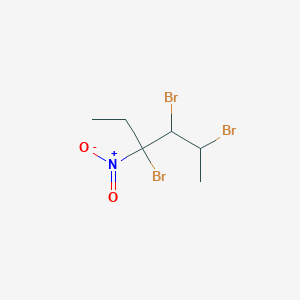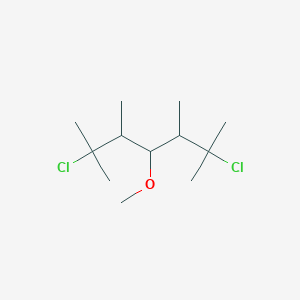
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate: is an organic compound with the molecular formula C10H9NO5 This compound is characterized by the presence of an acetyloxy group and an oxo group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate typically involves the acetylation of 5-hydroxy-2-oxo-1H-pyridin-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: For better control and scalability
Optimized Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized for maximum yield
Purification: The product is purified using techniques such as recrystallization or chromatography
Analyse Des Réactions Chimiques
Types of Reactions
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-acetyloxy-2,3-dioxo-1H-pyridin-3-yl acetate.
Reduction: Formation of 5-acetyloxy-2-hydroxy-1H-pyridin-3-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-acetyloxy-2-oxo-3-pyridinyl) acetate
- (5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl) acetate
- (5-acetyloxy-2-oxo-4-propyl-2H-chromen-7-yl) acetate
Uniqueness
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyloxy and oxo groups, along with the pyridine ring, make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
62566-63-6 |
|---|---|
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-5(11)14-7-3-8(15-6(2)12)9(13)10-4-7/h3-4H,1-2H3,(H,10,13) |
Clé InChI |
JOZHNOVVXMNMGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CNC1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![Ethyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14512397.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)



![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)



![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
